BenchChemオンラインストアへようこそ!

3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol

Medicinal Chemistry Drug Design Physicochemical Properties

Procure 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol (CAS 93431-47-1) for kinase inhibitor R&D where isomeric precision is critical. The meta-phenolic -OH creates unique H-bond geometry distinct from ortho/para isomers, directly impacting kinase hinge-region binding. The N-methyl group modulates lipophilicity (XLogP ~2.7), metabolic stability, and CYP450 interactions—using non-methylated analogs risks abolished activity or unexpected toxicity. Ensure SAR integrity: specify CAS 93431-47-1, ≥95% purity. Inquire now.

Molecular Formula C14H12N2O
Molecular Weight 224.263
CAS No. 93431-47-1
Cat. No. B2672583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol
CAS93431-47-1
Molecular FormulaC14H12N2O
Molecular Weight224.263
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)O
InChIInChI=1S/C14H12N2O/c1-16-13-8-3-2-7-12(13)15-14(16)10-5-4-6-11(17)9-10/h2-9,17H,1H3
InChIKeyZOCKAMAEAGBODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol (CAS 93431-47-1) for Benzimidazole-Phenol Scaffold Research & Kinase Inhibitor Development


3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol (CAS 93431-47-1) is a heterocyclic small molecule that combines a 1-methylbenzimidazole core with a meta-substituted phenol moiety . This scaffold is of interest in medicinal chemistry due to the potential for dual hydrogen-bonding interactions (from both the benzimidazole nitrogen atoms and the phenolic -OH group) and the capacity for structure-activity relationship (SAR) exploration via the meta-phenolic substitution pattern [1]. It serves as a versatile building block for synthesizing kinase inhibitors and other biologically active derivatives [2].

Why 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol (CAS 93431-47-1) Cannot Be Replaced by Common Benzimidazole Analogs: A Procurement Perspective


Generic substitution of benzimidazole-phenol compounds in research or development is highly unreliable due to the profound impact of subtle structural changes on biological activity and physicochemical properties. Specifically, the position of the phenolic -OH group (meta vs. ortho or para) drastically alters hydrogen-bonding networks and, consequently, target binding affinity and selectivity [1]. Furthermore, the simple presence or absence of an N-methyl group on the benzimidazole ring can significantly modulate metabolic stability, lipophilicity (XLogP), and off-target interactions with enzymes like cytochrome P450s [2]. Using an incorrect positional isomer or a non-methylated analog risks project failure by introducing unexpected toxicity, altering pharmacokinetic profiles, or completely abolishing the desired inhibitory activity against key therapeutic targets such as kinases [3]. Therefore, precise procurement of CAS 93431-47-1 is critical for maintaining experimental fidelity and ensuring SAR data is correctly attributed.

3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol (CAS 93431-47-1): Quantitative Evidence of Differentiation from Key Analogs


Lipophilicity (XLogP) Comparison: Differentiating Meta-Phenolic from Ortho-Phenolic Analogs

The meta-phenolic substitution in 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol confers a significantly lower calculated lipophilicity compared to its ortho-substituted isomer, 2-(1-methyl-1H-benzimidazol-2-yl)phenol. This difference is critical for modulating membrane permeability and aqueous solubility .

Medicinal Chemistry Drug Design Physicochemical Properties

Positional Isomerism and Hydrogen-Bond Donor/Acceptor Counts: Impact on Target Binding

The structural arrangement of the phenolic -OH group in the meta-position (relative to the benzimidazole ring) creates a distinct hydrogen-bonding profile compared to para-substituted analogs. While the target compound has 1 H-bond donor and 2 H-bond acceptors , its para-isomer counterpart, 4-(1H-benzimidazol-2-yl)phenol, possesses 2 H-bond donors and 3 H-bond acceptors . This difference in the number of hydrogen-bonding moieties can drastically alter the binding affinity and selectivity profile for biological targets like kinases and carbonic anhydrases [1].

Structure-Activity Relationship (SAR) Drug-Target Interaction Molecular Pharmacology

In Silico Analysis of CYP1A2 Inhibition: Potential for Reduced Metabolic Liability vs. Close Analogs

Preliminary in silico data suggests that 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol may exhibit lower time-dependent inhibition (TDI) of the major drug-metabolizing enzyme CYP1A2 compared to other benzimidazole derivatives. This is a critical differentiator, as TDI can lead to adverse drug-drug interactions and hepatotoxicity. A structurally related benzimidazole derivative showed an IC50 of 1,100 nM in a CYP1A2 TDI assay [1], whereas a more advanced clinical candidate (RU-1144) demonstrated superior metabolic stability in vitro and in vivo [2]. This suggests that careful selection of the benzimidazole scaffold, including the specific 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol moiety, can mitigate metabolic risks early in development.

Drug Metabolism ADMET In Silico Toxicology

Optimal Research and Industrial Applications for 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol (CAS 93431-47-1)


Precision Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Procure 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol as a key building block for synthesizing and optimizing novel kinase inhibitors. Its unique meta-phenolic substitution pattern provides a distinct hydrogen-bonding and steric profile for interacting with kinase hinge regions and adjacent pockets, as evidenced by its specific H-bond donor/acceptor count . This differentiates it from ortho- or para-isomers, allowing for the exploration of new SAR space and potentially yielding inhibitors with improved selectivity profiles [1].

ADMET and Drug Metabolism Studies: CYP Liability Assessment

Utilize this compound in dedicated ADMET studies to evaluate the cytochrome P450 (CYP) interaction profile of the meta-phenolic benzimidazole scaffold. Data suggests that specific substitution patterns on the benzimidazole core, like the meta-phenol group, can influence time-dependent inhibition of enzymes like CYP1A2 . Using CAS 93431-47-1 as a starting point allows researchers to systematically assess and potentially mitigate early metabolic liabilities compared to more problematic benzimidazole analogs [1].

Carbonic Anhydrase Inhibitor Development

Employ this compound as a structural core for designing new classes of carbonic anhydrase (CA) inhibitors. Benzimidazole-phenol derivatives are a known pharmacophore for targeting various CA isoforms, which are therapeutic targets for glaucoma, epilepsy, and cancer . The specific N-methyl and meta-phenol substitution of CAS 93431-47-1 may confer unique isoform selectivity or binding kinetics compared to simpler benzimidazole analogs, justifying its procurement for focused SAR campaigns [1].

Academic Research: Benzimidazole Scaffold Diversification

Integrate 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol into academic research programs focused on the synthesis and biological evaluation of diverse heterocyclic libraries. Its unique combination of a meta-phenol and an N-methylated benzimidazole serves as a valuable entry point for generating novel chemical diversity, contributing to the broader understanding of benzimidazole pharmacology in areas like antimalarial, anticancer, and antimicrobial research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.